1-Furfurylpyrrole

Vue d'ensemble

Description

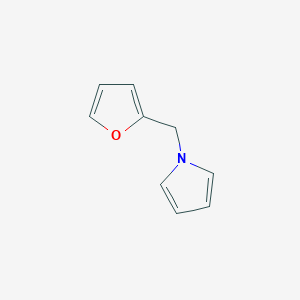

N-Furfurylpyrrole : est un composé organique de formule moléculaire C₉H₉NO . Il appartient à la famille des pyrroles et se caractérise par un cycle furanne lié à un cycle pyrrole par un pont méthylène. Ce composé est connu pour son arôme distinctif, souvent décrit comme terreux ou vert, et se trouve dans diverses sources naturelles telles que les amandes grillées et le café .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le N-furfurylpyrrole peut être synthétisé par plusieurs méthodes. Une approche courante implique la condensation de la furfurylamine avec l'acide mucique. La réaction nécessite généralement un catalyseur acide et est effectuée sous des conditions de température contrôlées pour assurer la formation du produit souhaité .

Méthodes de production industrielle : En milieu industriel, le N-furfurylpyrrole est souvent produit en utilisant une réaction de condensation similaire, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et un contrôle précis des paramètres de réaction pour obtenir des rendements et une pureté élevés. Le produit est ensuite purifié par distillation ou recristallisation .

Analyse Des Réactions Chimiques

Types de réactions : Le N-furfurylpyrrole subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés de furfurylpyrrole.

Réduction : Les réactions de réduction impliquent généralement l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium, conduisant à la formation de composés pyrroliques réduits.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, peroxyde d'hydrogène ; généralement réalisées dans des solvants aqueux ou organiques.

Réduction : Borohydrure de sodium, hydrure de lithium aluminium ; généralement effectuées dans des conditions anhydres.

Substitution : Halogénoalcanes, chlorures de sulfonyle ; les réactions nécessitent souvent un catalyseur basique ou acide.

Principaux produits formés :

Oxydation : Dérivés de furfurylpyrrole avec divers groupes fonctionnels.

Réduction : Composés pyrroliques réduits.

Substitution : Dérivés substitués de furfurylpyrrole.

Applications de la recherche scientifique

Le N-furfurylpyrrole a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes. Sa structure unique en fait un intermédiaire précieux dans diverses réactions organiques.

Biologie : Le N-furfurylpyrrole est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.

Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.

Industrie : Il est utilisé dans l'industrie des arômes et des parfums en raison de son arôme distinctif.

Mécanisme d'action

Le mécanisme par lequel le N-furfurylpyrrole exerce ses effets implique des interactions avec diverses cibles moléculaires. Dans les systèmes biologiques, il peut interagir avec les enzymes et les récepteurs, conduisant à des modifications des processus cellulaires. Les voies et les cibles exactes sont encore à l'étude, mais sa structure suggère des interactions potentielles avec des sites nucléophiles dans les protéines et autres biomolécules .

Applications De Recherche Scientifique

N-Furfurylpyrrole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic reactions.

Biology: N-Furfurylpyrrole is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the flavor and fragrance industry due to its distinctive aroma.

Mécanisme D'action

The mechanism by which N-Furfurylpyrrole exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and other biomolecules .

Comparaison Avec Des Composés Similaires

Composés similaires :

Furfurylamine : Structure similaire mais sans le cycle pyrrole.

Pyrrole : Structure de base sans le cycle furanne.

Furfural : Contient le cycle furanne mais sans le cycle pyrrole.

Unicité : La combinaison unique d'un cycle furanne et d'un cycle pyrrole du N-furfurylpyrrole le distingue d'autres composés similaires.

Activité Biologique

1-Furfurylpyrrole (C9H9NO), a compound known for its distinctive flavor and fragrance properties, has garnered attention in various fields, including food science and toxicology. This article provides a comprehensive overview of its biological activity, including toxicity studies, potential health effects, and its role in flavor profiles.

This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a furfuryl group. This structure contributes to its organoleptic properties, making it a valuable ingredient in flavoring agents. It is often found in coffee, bread, roasted almonds, and other food products, imparting a vegetable-like odor and flavor .

Toxicity Overview

Recent studies have provided insights into the toxicity of this compound. A significant piece of research involved a 90-day oral toxicity study, which aimed to evaluate the safety of this compound for human consumption. The study did not reveal any new pertinent information regarding the metabolism or genotoxicity of this compound, suggesting that it may be considered safe at typical exposure levels found in food products .

Case Studies

-

Case Study 1: Flavoring Agents Toxicity Assessment

A comprehensive review conducted by the European Food Safety Authority (EFSA) assessed various flavoring agents, including this compound. The findings indicated that while some compounds exhibited potential toxicity, this compound did not show significant adverse effects in the evaluated studies . -

Case Study 2: Aroma Active Compounds

Research on aroma-active compounds highlighted the role of this compound in enhancing the flavor profile of various foods. Its presence was noted to influence consumer acceptance positively without raising significant health concerns .

Potential Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified various aromatic compounds based on their carcinogenic potential. While there is no definitive evidence linking this compound to carcinogenic effects in humans, caution is advised due to its structural similarities with other compounds that have shown carcinogenicity in animal studies .

Summary of Findings

| Property | Details |

|---|---|

| Chemical Formula | C9H9NO |

| Toxicity | No significant adverse effects reported in a 90-day oral study |

| Flavor Profile | Vegetable-like odor; found in coffee and baked goods |

| Antioxidant Activity | Potential antioxidant properties; further studies needed |

| Carcinogenic Potential | No conclusive evidence; structural caution advised due to similarities |

Propriétés

IUPAC Name |

1-(furan-2-ylmethyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-6-10(5-1)8-9-4-3-7-11-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBFUBUCCJKJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047663 | |

| Record name | 1-Furfurylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to yellow liquid; Vegetable, earthy-green aroma | |

| Record name | 1-(2-Furanylmethyl)-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-Furfurylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1194/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

77.00 to 79.00 °C. @ 1.00 mm Hg | |

| Record name | 1-(2-Furanylmethyl)-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (in ethanol) | |

| Record name | N-Furfurylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1194/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.078-1.084 | |

| Record name | N-Furfurylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1194/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1438-94-4 | |

| Record name | 1-Furfurylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Furfurylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole, 1-(2-furanylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Furfurylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-furfuryl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-FURFURYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15HF30X204 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(2-Furanylmethyl)-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.